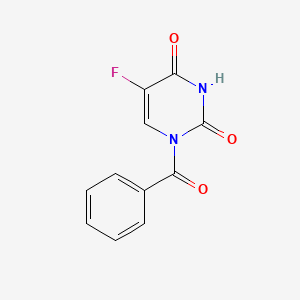

1-Benzoyl-5-fluorouracil

Description

Structure

3D Structure

Properties

CAS No. |

54390-98-6 |

|---|---|

Molecular Formula |

C11H7FN2O3 |

Molecular Weight |

234.18 g/mol |

IUPAC Name |

1-benzoyl-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C11H7FN2O3/c12-8-6-14(11(17)13-9(8)15)10(16)7-4-2-1-3-5-7/h1-6H,(H,13,15,17) |

InChI Key |

RQNLYAYTZCUHLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C(=O)NC2=O)F |

Origin of Product |

United States |

Mechanistic Investigations of 1 Benzoyl 5 Fluorouracil Bioactivation

Prodrug Activation Pathways

The activation of 1-Benzoyl-5-fluorouracil is conceptually designed to occur through specific pathways that convert the inactive prodrug into the active 5-fluorouracil (B62378) molecule.

Enzymatic Hydrolysis Mechanisms and Enzyme Specificity

The primary anticipated mechanism for the activation of this compound is enzymatic hydrolysis. This process would involve the cleavage of the benzoyl group from the 5-fluorouracil molecule. While this is the theoretical basis of its prodrug design, specific experimental studies detailing the enzymatic hydrolysis of this compound and the enzymes involved are not extensively documented in the current scientific literature.

In the broader context of prodrug design, enzymes such as carboxylesterases are known to be involved in the hydrolysis of ester and amide linkages to release active drug molecules. nih.govnih.govmdpi.com For instance, the activation of the prodrug capecitabine (B1668275) involves carboxylesterase activity. nih.govresearchgate.net However, the specific affinity and catalytic efficiency of these or other hydrolases for this compound remain to be fully elucidated.

Microenvironment-Dependent Activation (e.g., Hypoxia, pH)

The tumor microenvironment presents unique physiological conditions, such as hypoxia (low oxygen levels) and altered pH, which can be exploited for targeted drug activation. However, specific research on whether the activation of this compound is directly dependent on these microenvironmental factors is limited.

Release of Active 5-Fluorouracil from this compound

The fundamental step in the bioactivation of this compound is the release of the active moiety, 5-fluorouracil. This is achieved through the cleavage of the chemical bond between the benzoyl group and the 5-fluorouracil molecule. This cleavage, presumed to be primarily enzymatic, breaks down the prodrug and liberates 5-FU, allowing it to enter the subsequent stages of its metabolic activation.

Intracellular Anabolic Metabolism of Liberated 5-Fluorouracil

Once 5-fluorouracil is released from its benzoyl prodrug form, it is transported into cancer cells and undergoes a series of anabolic conversions to its active nucleotide forms. mdpi.comresearchgate.netfrontiersin.org These metabolites are responsible for the cytotoxic effects of the drug. The main metabolic pathways lead to the formation of fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). nih.govnih.gov

Formation of Fluorodeoxyuridine Monophosphate (FdUMP)

The formation of FdUMP is a critical step in the mechanism of action of 5-FU, as FdUMP is a potent inhibitor of thymidylate synthase (TS). nih.govresearchgate.net There are two primary pathways for the conversion of 5-FU to FdUMP. spandidos-publications.comresearchgate.netnih.gov

Pathway 1: Orotate (B1227488) Phosphoribosyltransferase (OPRT) Pathway In this pathway, 5-FU is first converted to fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). mdpi.comwikipedia.orgjst.go.jpnih.govtaylorandfrancis.comnih.gov FUMP is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP) by uridine (B1682114) monophosphate kinase (UMPK). nih.govebi.ac.uk Subsequently, ribonucleotide reductase (RNR) converts FUDP to fluorodeoxyuridine diphosphate (FdUDP). researchgate.netnii.ac.jp Finally, FdUDP can be dephosphorylated to yield FdUMP. researchgate.net

Pathway 2: Thymidine (B127349) Phosphorylase (TP) Pathway Alternatively, 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP). researchgate.netnih.govjst.go.jp FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. researchgate.net

The following table summarizes the key enzymatic steps in the formation of FdUMP from 5-FU.

| Pathway | Starting Substrate | Enzyme | Product |

| OPRT Pathway | 5-Fluorouracil | Orotate Phosphoribosyltransferase (OPRT) | Fluorouridine Monophosphate (FUMP) |

| FUMP | Uridine Monophosphate Kinase (UMPK) | Fluorouridine Diphosphate (FUDP) | |

| FUDP | Ribonucleotide Reductase (RNR) | Fluorodeoxyuridine Diphosphate (FdUDP) | |

| FdUDP | (Dephosphorylation) | Fluorodeoxyuridine Monophosphate (FdUMP) | |

| TP Pathway | 5-Fluorouracil | Thymidine Phosphorylase (TP) | Fluorodeoxyuridine (FUDR) |

| FUDR | Thymidine Kinase (TK) | Fluorodeoxyuridine Monophosphate (FdUMP) |

Generation of Fluorouridine Triphosphate (FUTP)

Another key active metabolite of 5-FU is fluorouridine triphosphate (FUTP), which can be incorporated into RNA and disrupt its normal function. nih.govnih.gov The generation of FUTP follows the initial steps of the OPRT pathway.

After the formation of FUMP by OPRT, it is sequentially phosphorylated. FUMP is first converted to FUDP by uridine monophosphate kinase (UMPK). nih.govebi.ac.uk FUDP is then further phosphorylated by nucleoside diphosphate kinase (NDK) to generate FUTP. uh.edunih.gov

The table below outlines the enzymatic steps in the synthesis of FUTP from FUMP.

| Starting Substrate | Enzyme | Product |

| Fluorouridine Monophosphate (FUMP) | Uridine Monophosphate Kinase (UMPK) | Fluorouridine Diphosphate (FUDP) |

| Fluorouridine Diphosphate (FUDP) | Nucleoside Diphosphate Kinase (NDK) | Fluorouridine Triphosphate (FUTP) |

Pathway to Fluorodeoxyuridine Triphosphate (FdUTP)

This compound is a prodrug of the widely used antimetabolite, 5-fluorouracil (5-FU). Its bioactivation is a multi-step process that ultimately leads to the formation of several active metabolites, including fluorodeoxyuridine triphosphate (FdUTP). The initial step involves the enzymatic cleavage of the benzoyl group, releasing 5-FU. Once liberated, 5-FU enters the complex intracellular anabolic pathways of pyrimidine (B1678525) metabolism. mdpi.com

The conversion of 5-FU to its active metabolites can proceed through several routes. researchgate.net One major pathway begins with the conversion of 5-FU to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). researchgate.netresearchgate.net FUMP is then phosphorylated to fluorouridine diphosphate (FUDP), which can serve as a precursor for two key active metabolites. FUDP can be further phosphorylated to fluorouridine triphosphate (FUTP), which primarily affects RNA function. Alternatively, FUDP can be converted by ribonucleotide reductase (RR) to fluorodeoxyuridine diphosphate (FdUDP). researchgate.netresearchgate.net This is a critical step in the pathway leading to DNA-directed activity. FdUDP is then phosphorylated to the final active metabolite, FdUTP. researchgate.netresearchgate.net

An alternative activation pathway involves the enzyme thymidine phosphorylase (TP), which converts 5-FU to fluorodeoxyuridine (FUDR). researchgate.netresearchgate.net Subsequently, thymidine kinase (TK) phosphorylates FUDR to form fluorodeoxyuridine monophosphate (FdUMP). researchgate.net FdUMP can then be sequentially phosphorylated to FdUDP and finally to FdUTP. researchgate.net The formation of these active metabolites is crucial for the cytotoxic effects of 5-FU. mdpi.com

Interactive Data Table: Key Enzymes in the Bioactivation of 5-FU to FdUTP Below is an interactive table summarizing the key enzymes and their roles in the conversion of 5-FU to FdUTP.

| Enzyme | Abbreviation | Role in Pathway |

| Orotate phosphoribosyltransferase | OPRT | Converts 5-FU to FUMP |

| Ribonucleotide reductase | RR | Converts FUDP to FdUDP |

| Thymidine phosphorylase | TP | Converts 5-FU to FUDR |

| Thymidine kinase | TK | Phosphorylates FUDR to FdUMP |

Biochemical Targets of 5-Fluorouracil Metabolites

The cytotoxic effects of 5-FU, and by extension its prodrug this compound, are mediated by its active metabolites which interfere with essential cellular processes. These metabolites, FdUMP, FUTP, and FdUTP, each have distinct biochemical targets, leading to a multi-faceted mechanism of action. researchgate.net

A primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). spandidos-publications.comnih.gov TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. spandidos-publications.comnih.gov FdUMP acts as a suicide inhibitor of TS. spandidos-publications.comnih.gov It binds to the nucleotide-binding site of the enzyme and, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex. nih.govnih.govresearchgate.net This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the active site, thereby halting dTMP production. researchgate.net The inhibition of TS leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in cancer cells. researchgate.net

The metabolite fluorouridine triphosphate (FUTP) is a substrate for RNA polymerases and can be misincorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). mdpi.commit.eduoup.com This incorporation of a fraudulent base disrupts normal RNA processing and function. nih.govnih.gov For instance, the presence of FUTP in pre-rRNA can impair its maturation and the assembly of functional ribosomes. mit.eduoup.com This disruption of ribosome biogenesis can lead to a cellular stress response and apoptosis. nih.govnih.gov Recent studies have increasingly highlighted the significance of RNA-directed damage as a major contributor to the cytotoxicity of 5-FU, particularly in gastrointestinal cancers. mit.edudrugdiscoverynews.com The accumulation of damaged RNA is believed to be more detrimental to the cell than the mere lack of new RNA synthesis. nih.gov

Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). mdpi.comnih.gov The presence of fluorouracil within the DNA structure is a form of DNA damage. nih.gov This incorporation can lead to DNA strand breaks and instability. oup.com The cell's DNA repair machinery, including base excision repair (BER) and mismatch repair (MMR) pathways, may attempt to excise the fluorouracil base. nih.govresearchgate.net However, these repair attempts can be futile and may lead to further DNA fragmentation and cell death. nih.gov The extent of DNA damage is influenced by the balance between the rate of FdUTP incorporation and the efficiency of the cellular DNA repair mechanisms. nih.gov

Insights into Catabolic Pathways and Prodrug Evasion Mechanisms (e.g., Dihydropyrimidine (B8664642) Dehydrogenase, DPD)

The clinical efficacy of 5-FU is significantly influenced by its catabolism. The primary and rate-limiting enzyme in the breakdown of 5-FU is dihydropyrimidine dehydrogenase (DPD). cancernetwork.comaacrjournals.org This enzyme is responsible for converting over 80% of an administered dose of 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU). mdpi.commedscape.comnih.gov The activity of DPD can vary considerably among individuals, which can affect the amount of 5-FU available for conversion to its active, cytotoxic metabolites. aacrjournals.org High levels of DPD in tumors can lead to increased degradation of 5-FU and contribute to drug resistance. cancernetwork.com

The development of prodrugs like this compound is a strategy to potentially bypass or modulate the impact of DPD. By modifying the 5-FU molecule, prodrugs can alter its pharmacokinetic properties. The design of oral fluoropyrimidine prodrugs, for instance, aims to achieve sustained release of 5-FU, mimicking the effects of continuous intravenous infusion and potentially reducing toxicity. ijcrt.org Some prodrug strategies involve co-administering 5-FU precursors with DPD inhibitors. nih.govnih.gov This approach aims to block the rapid degradation of 5-FU, thereby increasing its bioavailability and the concentration of its active metabolites within tumor cells. nih.govnih.gov The rationale behind using prodrugs that evade DPD-mediated catabolism is to enhance the therapeutic index of 5-FU by increasing its antitumor activity while potentially minimizing systemic toxicity. ijcrt.org

Interactive Data Table: 5-FU Metabolites and Their Primary Targets The following table summarizes the key active metabolites of 5-FU and their primary cellular targets.

| Metabolite | Abbreviation | Primary Target | Cellular Consequence |

| Fluorodeoxyuridine monophosphate | FdUMP | Thymidylate Synthase (TS) | Inhibition of DNA synthesis |

| Fluorouridine triphosphate | FUTP | Ribonucleic Acid (RNA) | Disruption of RNA processing and function |

| Fluorodeoxyuridine triphosphate | FdUTP | Deoxyribonucleic Acid (DNA) | DNA damage and strand breaks |

Structure Activity Relationship Sar Studies of 1 Benzoyl 5 Fluorouracil Derivatives

Elucidating the Impact of the Benzoyl Moiety on Biological Efficacy

The attachment of a benzoyl group at the N1 position of 5-fluorouracil (B62378) is a critical modification that transforms the parent drug into a prodrug. This chemical alteration is intended to mask the pharmacological activity of 5-FU until it reaches the target site, thereby potentially reducing systemic toxicity and improving tumor selectivity. The benzoyl moiety primarily enhances the lipophilicity of the 5-FU molecule. This increased lipophilicity can facilitate the passage of the prodrug across biological membranes, such as the intestinal wall for oral absorption and the cell membrane to enter cancer cells.

Once inside the body, the 1-benzoyl-5-fluorouracil prodrug is designed to undergo enzymatic or chemical cleavage to release the active 5-FU. The nature of the benzoyl group can influence the rate and extent of this activation process. A stable benzoyl linkage might result in incomplete or slow release of 5-FU, leading to reduced efficacy. Conversely, a highly labile bond might cause premature release of the drug in the systemic circulation, negating the benefits of the prodrug approach. Therefore, the electronic and steric properties of the benzoyl group play a pivotal role in modulating the prodrug's stability and activation kinetics.

Influence of Substituent Patterns on Prodrug Activation and Target Interaction

The substituent pattern on the benzoyl ring of this compound derivatives is a key determinant of their biological activity. By systematically varying the substituents, it is possible to fine-tune the physicochemical properties of the prodrugs, thereby influencing their activation and interaction with the target enzyme.

Substituents on the benzoyl ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the benzoyl ring. This can affect the stability of the ester linkage, potentially altering the rate of enzymatic hydrolysis. EWGs, such as nitro (-NO2) and halogen (-Cl, -F) groups, decrease the electron density of the ring, which can also impact the lability of the prodrug. The position of the substituent (ortho, meta, or para) further influences these electronic effects and can introduce steric hindrance, which also plays a role in the interaction with metabolizing enzymes.

For instance, a study on a series of 1-aroyl-5-fluorouracils revealed that the electronic nature of the substituents on the aroyl group significantly affected their hydrolysis rates and, consequently, their anticancer activity. It has been observed that both the electronic and steric nature of the substituents on the benzoyl ring can influence the rate of hydrolysis, which is a critical step for the activation of these prodrugs. The strategic placement of specific substituents can lead to derivatives with optimized release profiles of the active 5-FU within the tumor microenvironment.

The interaction with the target enzyme, thymidylate synthase, occurs after the benzoyl moiety has been cleaved. However, the substituent pattern can indirectly affect this interaction by influencing the concentration of 5-FU that reaches the tumor cells. A prodrug that is efficiently activated within the tumor will lead to a higher local concentration of 5-FU, resulting in more effective inhibition of TS and greater anticancer activity.

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR models can help to predict the anticancer activity of novel analogs and to understand the key molecular features that govern their efficacy. These models are built using various molecular descriptors that quantify different aspects of the molecule's structure.

For example, the Wiener index and the Randić index are commonly used topological indices that have been shown to correlate with various physicochemical properties and biological activities. nih.gov In the case of this compound analogs, these indices can capture the variations in the benzoyl moiety and any substituents present. A QSAR model might reveal that a particular range of a certain topological index is associated with higher anticancer activity, providing valuable guidance for the design of new derivatives. These indices can help in understanding how the structural framework of the prodrug influences its ability to be transported to the target site and to be activated.

Lipophilicity and molecular volume are two fundamental physicochemical properties that play a crucial role in determining the pharmacokinetic and pharmacodynamic behavior of a drug. In the context of this compound derivatives, these descriptors are particularly important for their activity as prodrugs.

Lipophilicity , often quantified as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to partition between a lipid and an aqueous phase. The benzoyl group increases the lipophilicity of 5-FU, which can enhance its absorption and cell membrane permeability. QSAR studies often show a parabolic relationship between log P and biological activity, where there is an optimal lipophilicity for maximum efficacy. If the lipophilicity is too low, the prodrug may not effectively cross cell membranes. If it is too high, the compound may become trapped in lipid bilayers or exhibit poor solubility in aqueous environments.

Molecular volume is a descriptor of the size of a molecule. In the case of this compound derivatives, the molecular volume is influenced by the size of the substituents on the benzoyl ring. The molecular volume can affect how well the prodrug fits into the active site of metabolizing enzymes responsible for its activation. It can also influence the compound's ability to bind to transport proteins or to be cleared from the body. QSAR models can help to identify the optimal molecular volume for maximizing the anticancer activity of these derivatives.

A hypothetical QSAR study on a series of substituted this compound derivatives might yield an equation like:

log(1/IC50) = a * (log P) - b * (log P)^2 + c * (Topological Index) + d * (Molecular Volume) + e

Where a, b, c, d, and e are constants derived from the regression analysis. Such an equation would quantify the relative importance of each descriptor in determining the anticancer activity (expressed as IC50).

Design Principles for Optimized this compound Analogs

Based on the SAR and QSAR studies of this compound derivatives, several design principles can be formulated to guide the development of optimized analogs with enhanced anticancer activity and improved therapeutic profiles.

Control of Prodrug Activation: The electronic and steric properties of the substituents on the benzoyl ring should be carefully selected to control the rate of hydrolysis of the ester linkage. This would allow for the preferential release of 5-FU in the tumor microenvironment, which is often characterized by different pH levels or higher enzymatic activity compared to normal tissues. For instance, incorporating substituents that are substrates for tumor-specific enzymes could lead to more targeted drug release.

Enhancement of Target Interaction: While the benzoyl group is cleaved before the active drug interacts with thymidylate synthase, the design of the prodrug can influence the intracellular concentration of 5-FU. By optimizing the delivery and release characteristics, a higher concentration of the active drug can be achieved at the target site, leading to more potent inhibition of the enzyme.

Utilization of Computational Modeling: In silico tools such as molecular docking and QSAR should be integral to the design process. These methods can predict the binding affinity of potential analogs to metabolizing enzymes and their target, as well as forecast their biological activity based on molecular descriptors. This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Introduction of Additional Pharmacophores: The benzoyl moiety can be further functionalized with other chemical groups that may confer additional therapeutic benefits. For example, attaching a group that inhibits a different cancer-related target could result in a dual-action drug with synergistic effects.

Below is a representative data table illustrating the cytotoxic activity of hypothetical this compound derivatives against a cancer cell line, which could be used to inform SAR studies.

| Compound | Substituent (R) on Benzoyl Ring | IC50 (µM) | logP (calculated) |

| This compound | H | 15.2 | 1.85 |

| Analog A | 4-OCH3 | 10.5 | 1.90 |

| Analog B | 4-Cl | 8.9 | 2.55 |

| Analog C | 4-NO2 | 7.5 | 1.80 |

| Analog D | 2-CH3 | 12.1 | 2.30 |

| 5-Fluorouracil (control) | - | 5.8 | -0.89 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By applying these design principles, it is possible to develop novel this compound analogs with superior anticancer efficacy and a more favorable safety profile compared to the parent drug, 5-fluorouracil.

Preclinical Pharmacokinetic and Biodistribution Analyses

In Vitro and In Vivo Absorption Profiles of Prodrugs

Prodrugs of 5-fluorouracil (B62378) (5-FU) are developed to overcome the limitations of the parent drug, such as poor or erratic oral absorption. The absorption characteristics of these prodrugs are often first evaluated using in vitro models like Caco-2 cell monolayers, which simulate the human small intestinal mucosa nih.govbioduro.commdpi.com. These models allow for the assessment of key transport mechanisms, including transcellular (through the cells) and paracellular (between the cells) pathways bioduro.com.

For 5-FU, which is relatively hydrophilic, paracellular transport can be a significant route of absorption. However, prodrugs like 1-Benzoyl-5-fluorouracil, by adding a lipophilic benzoyl group, are designed to increase transcellular transport. Studies on various 5-FU prodrugs have shown that increasing the lipophilicity (as measured by the octanol-buffer partition coefficient) generally leads to an increase in permeability across Caco-2 monolayers researchgate.net. This shift from paracellular to transcellular transport is a key advantage of such prodrugs, potentially leading to more consistent absorption in vivo researchgate.net. While specific data for this compound is not detailed, the principle holds for N-acyl derivatives, which are expected to exhibit enhanced membrane permeability compared to 5-FU nih.govnih.gov.

In vivo studies in animal models, such as rats, are crucial for confirming these findings. For instance, studies on the oral administration of the 5-FU prodrug 5'-deoxy-5-fluorouridine (dFUR) in rats demonstrated an oral bioavailability of approximately 63% nih.gov. This research also suggested that a portion of the prodrug was converted to 5-FU during the first pass through the liver, indicating that absorption and metabolism are closely linked processes nih.gov. The design of this compound follows a similar rationale: to facilitate absorption as an intact molecule, which then releases the active 5-FU systemically.

Interactive Data Table: Caco-2 Permeability of 5-FU and Related Prodrugs

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Predicted Absorption | Transport Mechanism |

| 5-Fluorouracil | < 1 x 10⁻⁶ | Poor to Moderate | Primarily Paracellular |

| Lipophilic Prodrugs | 1-10 x 10⁻⁶ | Moderate to Good | Primarily Transcellular |

Note: This table presents generalized data based on the principle that lipophilic prodrugs enhance permeability. Specific values for this compound are not available and are represented here by the general class behavior.

Biotransformation Pathways and Metabolite Profiling

The therapeutic action of this compound is contingent upon its biotransformation to the active compound, 5-FU. This conversion is primarily achieved through the hydrolysis of the benzoyl group from the 5-FU molecule. This process is expected to be mediated by esterase enzymes present in biological matrices such as plasma, the liver, and tumor tissues. Once in the epidermis or other tissues, such prodrugs can be converted to the active drug by endogenous enzymes or simple chemical hydrolysis researchgate.net.

The rate of this hydrolysis is a critical pharmacokinetic parameter. A prodrug must be stable enough to be absorbed intact but labile enough to release the active drug at the desired site of action. Research on other N-acyl derivatives of 5-FU has shown that the rate of conversion can be influenced by the chemical nature of the acyl group and steric hindrance around the bond nih.gov. For example, studies on N-nicotinyl and N-isonicotinyl-glycine prodrugs of 5-FU showed that hydrolysis by microbial enzymes in rat cecal contents was slow, suggesting that the molecular structure significantly impacts the conversion rate nih.gov. It is hypothesized that this compound undergoes enzymatic hydrolysis to release 5-FU and benzoic acid as the primary metabolites.

Once this compound is hydrolyzed to release 5-FU, the latter undergoes extensive and complex metabolism through two main pathways: an anabolic (activation) pathway and a catabolic (degradation) pathway researchgate.net.

Anabolic Pathway: A small fraction of the administered 5-FU is converted into its active metabolites. These are fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis, while FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to cellular damage.

Catabolic Pathway: The vast majority, typically over 80%, of administered 5-FU is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) researchgate.net. This pathway converts 5-FU into the inactive metabolite dihydro-5-fluorouracil (DHFU). DHFU is then further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL), which is excreted in the urine.

The balance between these two pathways is a major determinant of both the efficacy and toxicity of 5-FU-based therapies.

Distribution Patterns in Biological Matrices

The distribution of a drug and its metabolites into various tissues is a key aspect of its pharmacology. Prodrug strategies are often employed to alter this distribution, aiming for higher concentrations of the active drug in target tissues, such as tumors, and lower concentrations in sensitive normal tissues.

Following administration, this compound, being more lipophilic than 5-FU, is expected to distribute more readily into tissues. The subsequent release of 5-FU within these tissues could lead to a targeted therapeutic effect. Studies with other 5-FU delivery systems, such as polymeric complexes, have demonstrated the ability to achieve higher and more sustained concentrations of 5-FU in tumor tissue compared to the administration of free 5-FU nih.gov. For example, in a study with a 5-FU polymeric complex in tumor-bearing rats, the concentration of the complex in the tumor was similar to that of free 5-FU, but the plasma concentration was significantly higher, suggesting a longer circulation time and the potential for sustained release nih.gov. While specific quantitative data for this compound is limited, the intended effect is to leverage its physicochemical properties to enhance tumor accumulation.

Interactive Data Table: Representative Tissue Distribution of 5-FU After Administration of Free 5-FU vs. a Prodrug/Delivery System in Rats

| Tissue | Concentration from Free 5-FU (µg/g) | Concentration from Prodrug/Delivery System (µg/g) |

| Tumor | 0.0956 | 0.1068 |

| Liver | High (Metabolism Site) | Variable (Prodrug Dependent) |

| Spleen | Low | High (with some delivery systems) |

| Lung | Low | High (with some delivery systems) |

| Heart | Low | Low |

Note: Data is illustrative, based on a study of a 5-FU polymeric complex, to demonstrate the principle of altered biodistribution. nih.gov Specific values will vary depending on the specific prodrug and experimental conditions.

The binding of a drug to plasma proteins, primarily albumin, can significantly affect its pharmacokinetic profile, including its distribution and elimination half-life. Highly bound drugs generally have a longer half-life and a lower volume of distribution.

Research on a series of benzyl derivatives of 5-FU, a class to which this compound belongs, has shown that these compounds are strongly bound to rat plasma protein and human serum albumin nih.gov. A key finding from this research is that the percentage of the drug bound to protein increases with increasing hydrophobicity of the derivative nih.gov. Given that the benzoyl group significantly increases the hydrophobicity of the 5-FU molecule, it is expected that this compound exhibits high plasma protein binding. This strong binding could create a circulating reservoir of the prodrug, leading to a prolonged half-life compared to the very short half-life of free 5-FU (typically 8-20 minutes) researchgate.net. This prolonged circulation allows for the gradual release of 5-FU, potentially mimicking a continuous infusion and enhancing its therapeutic effect nih.gov.

Excretion Pathways of Prodrugs and Metabolites

The excretion of this compound, a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU), is a critical aspect of its pharmacokinetic profile. Preclinical studies have delineated the primary routes and molecular transformations involved in the elimination of this compound and its subsequent metabolites from the body. The excretion pathways are predominantly renal, with minor contributions from biliary routes. The process begins with the metabolic conversion of this compound into its active form, 5-FU, and the subsequent catabolism of both the 5-FU and benzoyl moieties.

Following administration, this compound undergoes hydrolysis to release 5-FU and benzoic acid. The subsequent excretion profile is therefore a composite of the elimination pathways of 5-FU and its metabolites, as well as the metabolites of the benzoyl group.

The vast majority of administered 5-FU is eliminated from the body after being catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govnih.govnih.govcancernetwork.com This initial and rate-limiting step converts 5-FU into the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU). nih.govnih.gov More than 80% of an administered dose of 5-FU undergoes this catabolic process. nih.govnih.gov

Subsequent enzymatic reactions further break down DHFU into α-fluoro-β-ureidopropionic acid (FUPA) and then into α-fluoro-β-alanine (FBAL). nih.gov It is this final metabolite, FBAL, that is the primary form of 5-FU excreted in the urine. nih.gov Preclinical and clinical studies have consistently shown that a significant portion, approximately 60-90%, of the administered 5-FU dose is excreted through the kidneys as metabolites, predominantly FBAL, within 24 hours of administration. nih.gov

In contrast to the extensive renal excretion of its metabolites, only a small fraction of unchanged 5-FU is typically found in the urine. This highlights the efficiency of its systemic catabolism prior to renal clearance.

Biliary excretion represents a minor pathway for the elimination of 5-FU and its metabolites, accounting for a small percentage of the total administered dose.

The benzoyl moiety of the prodrug is metabolized to benzoic acid. This conversion occurs through the cleavage of the ester bond linking it to the 5-fluorouracil molecule. Benzoic acid is then rapidly eliminated from the body, primarily through renal excretion in the urine.

The following table summarizes the key metabolites of this compound and their primary excretion routes as determined in preclinical and clinical investigations of 5-FU.

| Metabolite | Precursor | Primary Excretion Route |

| α-fluoro-β-alanine (FBAL) | 5-Fluorouracil | Urine |

| 5,6-dihydro-5-fluorouracil (DHFU) | 5-Fluorouracil | Urine (as FBAL) |

| α-fluoro-β-ureidopropionic acid (FUPA) | 5-Fluorouracil | Urine (as FBAL) |

| Benzoic Acid | This compound | Urine |

Detailed preclinical studies on other N-acyl derivatives of 5-fluorouracil, such as 1-hexylcarbamoyl-5-fluorouracil (Carmofur), have provided further insights into the excretion of 5-FU prodrugs. In studies with radiolabeled Carmofur in rats and mice, the majority of the radioactivity was recovered in the urine. nih.govnih.gov The urinary metabolites included not only the 5-FU catabolites (DHFU and FBAL) but also metabolites resulting from the breakdown of the hexylcarbamoyl side chain, such as 1-(5-carboxypentylcarbamoyl)-5-fluorouracil and 1-(3-carboxypropylcarbamoyl)-5-fluorouracil. nih.gov This indicates that for prodrugs like this compound, both the pyrimidine (B1678525) and the acyl moieties are metabolized and subsequently excreted, primarily via the renal pathway.

The table below, based on data from a study on 1-hexylcarbamoyl-5-fluorouracil in mice, illustrates the urinary excretion profile of a 5-FU prodrug and its metabolites.

| Urinary Metabolites of 1-hexylcarbamoyl-5-fluorouracil in Mice (48h post-administration) | % of Administered Dose |

| 1-(3-carboxypropylcarbamoyl)-5-fluorouracil | 13.5% |

| 5-Fluorouracil (FU) | 32.5% |

| 5,6-dihydro-5-fluorouracil (DHFU) | 20.2% |

| α-fluoro-β-alanine (FBAL) | 23.9% |

| Total Urinary Excretion | ~90% |

In Vitro Pharmacological Characterization of 1 Benzoyl 5 Fluorouracil

Cytotoxicity Evaluation in Cancer Cell Lines

The primary measure of a chemotherapeutic agent's efficacy in vitro is its ability to inhibit the growth of cancer cell lines, often quantified by IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Assessment of Growth Inhibition Metrics (e.g., IC50 values)

No specific IC50 values for 1-Benzoyl-5-fluorouracil against named cancer cell lines could be identified in the reviewed literature. Research on related compounds, such as 1-benzoyl-3-methyl thiourea (B124793) derivatives, has shown cytotoxic activity against lines like HeLa cells, but these are structurally distinct from this compound. researchgate.net For the parent compound, 5-FU, IC50 values are extensively documented across a wide range of cancer cell lines, such as colorectal (HCT116), pancreatic (BxPC-3), and oral cancer (KB) cells, serving as a benchmark for the development of its derivatives. acs.orgnanobioletters.comdovepress.com

Comparative Analysis with Parent 5-Fluorouracil (B62378)

A direct comparative analysis of the cytotoxicity of this compound against its parent compound, 5-FU, is not available in the surveyed literature. Such studies are crucial for determining if the chemical modification enhances cytotoxic potency. For other N1-substituted derivatives, like 1-Hexylcarbamoyl-5-fluorouracil (HCFU), research has shown them to be significantly more cytostatic than 5-FU. For instance, HCFU was found to be doubly sensitive against HeLa cells compared to 5-FU, a potency attributed to enhanced cellular uptake. nih.gov This suggests that N1-acyl derivatives could possess superior activity, but specific data for the 1-benzoyl derivative is lacking.

Enzymatic Activity Assays Relevant to Prodrug Activation

As a prodrug, this compound is designed to be inactive until the benzoyl group is cleaved, releasing the active 5-FU. This activation is typically mediated by enzymes that are ideally overexpressed in tumor tissues.

Studies with Tumor-Associated Enzymes

Specific enzymatic assays identifying tumor-associated enzymes responsible for the hydrolysis of this compound have not been reported. The general strategy for 5-FU prodrugs, such as Capecitabine (B1668275), involves activation by enzymes like carboxylesterase and cytidine (B196190) deaminase, which are found in the liver and cancer cells. nih.gov Another derivative, 1-phthalidyl 5-fluorouracil, is metabolized by cytosolic hydrolase enzymes. nih.gov It is plausible that similar esterases or hydrolases would be responsible for activating this compound, but experimental confirmation is absent.

Investigation of Non-Enzymatic Activation under Specific Conditions

There is no available research investigating the non-enzymatic activation of this compound. Prodrug activation can sometimes occur via non-enzymatic hydrolysis under specific physiological conditions, such as changes in pH. Studies on the parent 5-FU have detailed its degradation pathway in aqueous solutions under alkaline conditions, but this pertains to the breakdown of the active drug rather than the activation of a prodrug. nih.govsigmaaldrich.com

Cellular Uptake and Intracellular Concentration Studies

The addition of a lipophilic moiety like a benzoyl group is intended to improve the cell membrane permeability of 5-FU, potentially leading to higher intracellular concentrations.

Studies specifically measuring the cellular uptake and resulting intracellular concentration of this compound are not documented. The parent drug, 5-FU, is known to enter cells via the same transport mechanism as uracil. nih.govwaocp.org Research on other lipid-soluble derivatives, such as HCFU, has demonstrated that the chemical modification facilitates more rapid uptake through the cell membrane, leading to intracellular drug levels twice as high as those achieved with 5-FU alone under similar conditions. nih.gov This principle strongly suggests that this compound would exhibit enhanced cellular uptake compared to 5-FU, though direct experimental evidence is required for confirmation.

Modulation of Molecular Targets within Cellular Systems

Comprehensive in vitro studies specifically elucidating the direct molecular targets of this compound within cellular systems are not extensively detailed in currently available scientific literature. As a derivative of 5-fluorouracil (5-FU), its mechanism of action is hypothesized to be closely related to that of its parent compound. The primary molecular target of 5-FU is thymidylate synthase (TS), a critical enzyme in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA replication and repair. The inhibition of TS by the active metabolites of 5-FU leads to a depletion of thymidine (B127349) triphosphate, which in turn disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells.

While direct evidence for this compound is limited, research on other 5-FU derivatives suggests that modifications to the 5-FU structure can influence the compound's interaction with molecular targets. For instance, in silico studies on other modified 5-FU derivatives have explored their binding affinity to enzymes like BCL2. However, specific experimental data confirming the modulation of these or other molecular targets by this compound remains to be established through dedicated in vitro cellular assays.

Interactive Data Table: Putative Molecular Targets of this compound based on 5-FU Pharmacology

| Target Class | Specific Target | Anticipated Effect of Inhibition |

| Nucleotide Synthesis | Thymidylate Synthase (TS) | Inhibition of DNA synthesis and repair |

| Apoptosis Regulation | B-cell lymphoma 2 (BCL2) family proteins | Potential modulation of apoptosis |

Note: This table is based on the known pharmacology of 5-fluorouracil and its derivatives. Direct experimental validation for this compound is pending.

Combination Studies with Other Therapeutic Agents or Modulators

There is a scarcity of published in vitro research specifically investigating the synergistic, additive, or antagonistic effects of combining this compound with other therapeutic agents or modulators. The rationale for combination therapy with 5-FU and its derivatives generally aims to enhance cytotoxic efficacy, overcome resistance mechanisms, or reduce toxicity.

Studies on 5-FU have demonstrated synergistic effects when combined with a variety of agents, including cisplatin (B142131) and other chemotherapeutics. These combinations can potentiate the antitumor effects by targeting different pathways involved in cancer cell proliferation and survival. For example, the combination of 5-FU and cisplatin has been shown to induce apoptosis in cervical carcinoma cells through both the membrane death receptor-mediated and the mitochondrial apoptotic pathways. It is plausible that this compound could exhibit similar synergistic properties, but this requires experimental confirmation through in vitro combination studies.

Interactive Data Table: Hypothetical Combination Studies for this compound

| Combination Agent | Therapeutic Class | Rationale for Combination | Potential for Synergy |

| Cisplatin | Platinum-based chemotherapy | Complementary mechanisms of DNA damage | High |

| Leucovorin | Folic acid derivative | Enhancement of thymidylate synthase inhibition | High |

| Oxaliplatin | Platinum-based chemotherapy | Different resistance profile to cisplatin | High |

| Irinotecan | Topoisomerase I inhibitor | Targeting a different aspect of DNA replication | High |

Note: This table presents hypothetical combinations based on established 5-FU combination regimens. These combinations have not been specifically validated for this compound in vitro.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a drug molecule, or ligand, interacts with its protein target.

Thymidylate Synthase (TS) is a primary target for 5-FU and its derivatives. nih.gov Molecular docking simulations are employed to investigate the binding patterns of these compounds within the active site of TS. Studies on various 5-FU analogues reveal that their binding effectiveness is often determined by interactions with crucial amino acid residues. nih.gov

Key amino acid residues within the TS active site that are frequently involved in binding with 5-FU derivatives include Arg50A, Arg175B, Arg215A, Ser216A, and Asn226A. nih.gov For instance, certain derivatives have been shown to form multiple hydrogen bonds and hydrophobic interactions with these residues, indicating a stable and strong binding. nih.gov The benzoyl group in derivatives like 1-Benzoyl-5-fluorouracil can influence these interactions, potentially enhancing the binding affinity compared to the parent compound, 5-FU. jppres.comresearchgate.net Modifications involving thiourea (B124793) and benzoyl groups have been specifically designed to improve the interaction with thymidylate synthase. jppres.comresearchgate.net The interaction of these derivatives within the TS binding pocket is a critical factor in their potential as anticancer agents. researchgate.net

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as binding energy (in kcal/mol). A lower (more negative) binding energy value indicates a more stable ligand-protein complex and stronger binding affinity. researchgate.net Numerous studies have focused on designing 5-FU derivatives with improved binding affinity for Thymidylate Synthase compared to 5-FU itself. jppres.comresearchgate.net

For example, a study involving 81 modified 5-FU derivatives with thiourea and benzoyl groups identified several compounds with significantly lower binding energies than the standard 5-FU. jppres.comresearchgate.net The compound designated FUBT-81 showed the lowest binding energy of -8.82 kcal/mol. jppres.comresearchgate.net Another study on 1-(3-nitrobenzoyloxymethyl)-5-fluorouracil (NB5FU) derivatives also found that certain modifications led to a lower free binding affinity (ΔG) than the parent NB5FU, suggesting more potent and stable binding to the receptor. researchgate.net These computational predictions are crucial for prioritizing which novel derivatives should be synthesized and evaluated in further preclinical studies.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| FUBT-81 | Thymidylate Synthase | -8.82 |

| PRA10 | Thymidylate Synthase | -9.1 |

| PRA6 | Thymidylate Synthase | -8.8 |

| 1-(3-nitrobenzoyloxymethyl)-5-fluorouracil (NB5FU) | Thymidylate Synthase | -6.98 |

This table presents a selection of binding affinity values for different 5-fluorouracil (B62378) derivatives as predicted by molecular docking simulations. Data sourced from multiple computational studies. nih.govjppres.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov These simulations are used to assess the stability of the ligand-receptor complex predicted by molecular docking. jppres.comresearchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can verify if the initial binding pose is maintained. jppres.com

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the protein's active site. jppres.comresearchgate.net For example, MD simulations run for 100 nanoseconds on the most promising 5-FU derivatives (based on docking scores) have been used to confirm the stability of their interaction with thymidylate synthase. jppres.comresearchgate.net One such derivative, FUBT-55, was found to have the most stable interaction, as indicated by the lowest RMSD and RMSF values throughout the simulation. jppres.comresearchgate.net These findings suggest that modifications like the benzoyl group can contribute to forming a stable and enduring complex with the target enzyme, which is a desirable characteristic for a potent inhibitor. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds. atlantis-press.com

QSAR models are developed by calculating a range of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), electronic properties (HOMO, LUMO), and steric effects. atlantis-press.comresearchgate.netresearchgate.net Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed activity. mdpi.com

For N-benzoyl-N'-phenylthiourea derivatives, QSAR models have been successfully developed to predict their cytotoxic activity against cancer cell lines. researchgate.net Similarly, QSAR studies on other benzimidazole and thiazole derivatives have yielded robust models for predicting their inhibitory activity against specific targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These models serve as valuable tools for the virtual screening of large compound libraries and for guiding the design of new derivatives, such as those of this compound, with potentially enhanced biological activity. atlantis-press.comnih.gov

A significant outcome of QSAR modeling is the identification of the molecular properties that have the greatest impact on biological activity. atlantis-press.com The final QSAR equation highlights which descriptors are positively or negatively correlated with the desired effect. For instance, in studies of N-benzoyl-N'-naphthylthiourea derivatives, lipophilic (ClogP), electronic (ELUMO), and steric parameters were found to be crucial in quantitatively describing their anticancer activity. atlantis-press.com

In Silico Prediction of Preclinical Pharmacokinetic Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational models is a critical step in modern drug discovery. For derivatives of 5-FU, these in silico methods are employed to assess their potential as viable drug candidates.

One study detailed the in silico design and evaluation of 81 derivatives of 5-fluorouracil, which included modifications with benzoyl groups. jppres.com In this research, the pharmacokinetic and toxicity profiles of the designed compounds were predicted using computational web servers. jppres.com Such servers typically analyze the chemical structure of a molecule to estimate various pharmacokinetic parameters. However, specific data tables and detailed findings for this compound are not provided in the available literature.

Generally, in silico ADME prediction for a compound like this compound would involve the calculation of properties such as:

Absorption: Parameters like Caco-2 permeability, human intestinal absorption, and skin permeability.

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition or substrate specificity.

Excretion: Estimation of total clearance and potential for renal transporters interaction.

Without specific research focused on this compound, a detailed data table for these parameters cannot be accurately generated.

Quantum Chemical Studies (e.g., NBO, FMO)

Quantum chemical studies, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, provide deep insights into the electronic structure, stability, and reactivity of molecules. These computational methods are instrumental in understanding the behavior of drug molecules at a subatomic level.

Natural Bond Orbital (NBO) Analysis: This method is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For a compound like this compound, NBO analysis would elucidate the stability arising from electron delocalization between occupied and unoccupied orbitals, offering insights into its chemical stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. A smaller energy gap generally implies higher reactivity. For this compound, this analysis would help in predicting its kinetic stability and its propensity to engage in chemical reactions.

Despite the utility of these methods, specific studies applying NBO and FMO analyses to this compound are not found in the surveyed scientific literature. Therefore, it is not possible to present detailed research findings or data tables related to its quantum chemical properties.

Advanced Drug Delivery Strategies for 1 Benzoyl 5 Fluorouracil

Design and Development of Nanoformulations

Nanoformulations offer a powerful platform for improving the delivery of lipophilic prodrugs. By encapsulating the drug within a nanoparticle, it is possible to protect it from premature degradation, improve its solubility in physiological media, and facilitate its accumulation in tumor tissues through mechanisms like the Enhanced Permeability and Retention (EPR) effect. The increased lipophilicity of 1-Benzoyl-5-fluorouracil, compared to 5-FU, makes it a prime candidate for encapsulation within the hydrophobic domains of various nanocarriers. nih.gov

Polymeric Nanocarriers for Prodrug Encapsulation

Polymeric nanoparticles are versatile systems for drug delivery, often prepared from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972). nih.govmdpi.com The encapsulation of lipophilic 5-FU prodrugs into the hydrophobic core of these nanoparticles can significantly increase drug loading capacity and provide a sustained release profile. nih.gov

Research into analogous 5-FU prodrugs provides a blueprint for this approach. For instance, a lipophilic 5-fluorouracil-stearic acid (5-FUSA) prodrug was synthesized and successfully encapsulated into the hydrophobic core of xylan-stearic acid (Xyl-SA) self-assembled nanoparticles. nih.gov This strategy yielded a high drug loading of approximately 14.6 wt% and a suitable particle size of around 278 nm. nih.gov Similarly, the 5-FU prodrug capecitabine (B1668275) has been loaded into PLGA nanoparticles, achieving a high encapsulation efficiency of 88.4% and demonstrating a controlled release over five days. nih.gov Another 5-FU prodrug, tegafur, has been incorporated into chitosan nanoparticles, where entrapment within the polymeric matrix resulted in higher drug loading and a slower release profile compared to surface adsorption. nih.gov These findings underscore the principle that converting 5-FU into a more lipophilic prodrug like this compound is a key step for efficient encapsulation in hydrophobic polymeric carriers. nih.gov

| Prodrug/Drug | Polymer Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |

| Capecitabine | PLGA | ~179 | 71.3 - 88.4% | Showed controlled release for up to 5 days. nih.govtandfonline.com |

| 5-FUSA | Xylan-Stearic Acid | ~278 | ~14.6% (Drug Loading) | Lipophilic prodrug enhanced loading in the hydrophobic core. nih.gov |

| Tegafur | Chitosan | Not Specified | Higher with entrapment | Entrapment in the polymer matrix provided slower drug release. nih.gov |

| 5-FU | PLGA (50:50) | ~150 | ~66% | Nanoparticles showed sustained release and cellular internalization. nih.gov |

Liposomal and Niosomal Vesicle Systems

Liposomes and niosomes are vesicular systems composed of lipid or non-ionic surfactant bilayers, respectively, enclosing an aqueous core. mdpi.comnih.gov Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs. nih.gov For a lipophilic prodrug like this compound, partitioning within the lipid/surfactant bilayer is expected, in contrast to the hydrophilic 5-FU which is typically encapsulated in the aqueous core. mdpi.com This positioning within the bilayer can influence vesicle stability and drug release kinetics.

Studies involving the 5-FU prodrug capecitabine have demonstrated the feasibility of niosomal formulations. Capecitabine-loaded nanoniosomes have been successfully prepared using thin-film hydration methods, showing promise for enhancing the efficacy of the anticancer agent. tandfonline.comtandfonline.com Research on 5-FU itself has shown that niosomal vesicles can be formulated to improve drug delivery. nih.gov For instance, 5-FU loaded niosomes prepared with Span 80 and cholesterol, and subsequently coated with hyaluronic acid, had particle sizes ranging from 337 to 478 nm and demonstrated controlled release behavior. researchgate.netacs.org The development of such systems for this compound would leverage its lipophilicity for stable incorporation into the vesicle bilayer, potentially offering a robust platform for targeted and sustained delivery.

Bio-Nanocomposites for Sustained Release

Bio-nanocomposites, which are formulated from natural polymers, offer advantages such as biocompatibility and biodegradability. Polysaccharides like xylan (B1165943) and chitosan have been explored for creating nanocarriers for 5-FU and its prodrugs. mdpi.comnih.gov These materials can be chemically modified to create amphiphilic conjugates that self-assemble into nanoparticles in an aqueous medium.

A notable example is the development of nanoparticles from amphiphilic xylan-stearic acid (Xyl-SA) conjugates. nih.gov These bio-nanocomposites were specifically designed for the delivery of a lipophilic 5-FU-stearic acid prodrug. The nanoparticles self-assembled to form a core-shell structure, effectively encapsulating the hydrophobic prodrug within their core and demonstrating high physiological stability. nih.gov This approach not only facilitates the delivery of a lipophilic drug but also ensures a sustained release, which is critical for maintaining therapeutic concentrations over time. The successful encapsulation of this 5-FU prodrug in a polysaccharide-based nanocomposite highlights a viable and promising strategy for the sustained release of this compound. nih.gov

Microparticulate Delivery Systems

Microparticulate systems, typically larger than nanoparticles (1-1000 µm), can also serve as reservoirs for sustained drug release. These systems are often formulated as microspheres, where the drug is dispersed within a polymer matrix. nih.gov While nanoparticles are often preferred for intravenous administration to exploit the EPR effect, microparticles are highly suitable for localized delivery, such as intratumoral injection or as depots for long-term release. nih.gov

The technology of porous microspheres, for example, involves inert polymer particles that entrap an active ingredient, allowing for a slower, progressive rate of delivery. nih.gov This principle is clinically relevant for drugs where sustained release can improve therapeutic activity and reduce local toxicity. nih.gov Studies have been conducted on 5-FU-loaded PLGA microspheres for intracerebral implantation, demonstrating promising results in terms of survival and welfare in animal models. nih.gov For a prodrug like this compound, encapsulation in such a microparticulate system could provide a stable, long-acting formulation for localized cancer therapy, minimizing systemic exposure.

Prodrug-Conjugate Formulations for Enhanced Targeting

A sophisticated approach to drug delivery involves creating prodrug-conjugates, where the drug molecule is chemically linked to a targeting moiety, such as a peptide, antibody, or small molecule like folic acid. nih.gov This strategy aims to deliver the therapeutic agent specifically to cancer cells that overexpress the corresponding receptor, thereby enhancing efficacy and reducing off-target toxicity.

Stimuli-Responsive Drug Release Systems

Stimuli-responsive or "smart" delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment or applied externally. nih.gov Common internal stimuli include the lower pH or reductive environment of tumor tissues, while external stimuli can include light, ultrasound, or temperature changes. nih.gov

The acidic nature of the tumor microenvironment (pH ~6.5) is a widely exploited trigger for drug release. nih.gov Delivery systems for 5-FU have been developed using pH-sensitive polymers or coatings that remain stable at physiological pH (7.4) but disassemble or swell in acidic conditions to release the drug. nih.govnih.gov For example, 5-FU has been loaded into hollow mesoporous silica (B1680970) nanoparticles coated with biocompatible polydopamine. This system showed a significantly higher release rate at pH 4.0 compared to pH 7.4, providing controlled, pH-dependent release over 72 hours. nih.gov Dendrimer-based nanocarriers have also been shown to release 5-FU much faster at pH 6.5 than at pH 7.4. ed.ac.uk Light has also been used as an external trigger. In one study, 5-FU was covalently bonded to coumarin-functionalized block copolymers; drug release could then be controlled by applying UV radiation. nih.gov Incorporating this compound into such stimuli-responsive systems would add another layer of control, ensuring that the prodrug is released primarily at the target site before its subsequent enzymatic activation to 5-FU.

Based on a comprehensive review of the available scientific literature, there is no specific research detailing the use of advanced drug delivery strategies such as pH-responsive carriers or magnetically activated systems for the chemical compound “this compound.”

The role of this compound described in research is primarily that of a prodrug for 5-fluorouracil (B62378) (5-FU). Prodrugs are inactive compounds that are converted into active drugs within the body. Acyl derivatives of 5-FU, like this compound, are synthesized to modify the physicochemical properties of the parent drug, 5-FU. For instance, these modifications can enhance lipophilicity, which is a strategy to improve topical or transdermal delivery. The ultimate therapeutic action relies on the in-vivo conversion of the prodrug back into the active 5-FU.

The advanced drug delivery strategies outlined in the query—pH-responsive carriers, magnetically activated systems, and other methods for improved tumor accumulation and localized release—are the subject of extensive research for the active cytotoxic agent, 5-fluorouracil . These sophisticated systems are designed to overcome the limitations of conventional 5-FU administration, such as its short half-life and non-specific toxicity.

pH-Responsive Carriers for 5-FU: These systems, such as hydrogels and nanoparticles, are engineered to release their 5-FU payload in the acidic microenvironment characteristic of solid tumors, thereby increasing local drug concentration and reducing systemic exposure.

Magnetically Activated Systems for 5-FU: This approach involves loading 5-FU into magnetic nanoparticles. An external magnetic field can then be used to guide these particles to the tumor site. The magnetic field can also induce hyperthermia (heating), which can both kill cancer cells directly and trigger a more rapid release of the encapsulated 5-FU.

Strategies for Improved Tumor Accumulation of 5-FU: Nanocarriers like liposomes and nanoparticles are widely used to enhance the accumulation of 5-FU in tumors through the Enhanced Permeability and Retention (EPR) effect, which is a phenomenon of passive targeting.

Given the strict constraint to focus solely on "this compound," it is not possible to generate a scientifically accurate article on the requested topics of advanced drug delivery strategies, as the research literature does not cover the loading or delivery of this specific prodrug within such systems. The focus of this advanced research remains on the active parent compound, 5-fluorouracil.

Analytical Methodologies for 1 Benzoyl 5 Fluorouracil Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and integrity of 1-Benzoyl-5-fluorouracil. These techniques provide detailed information about the compound's functional groups, atomic connectivity, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Analysis of the FTIR spectrum for this compound would be expected to show key absorptions from the benzoyl and fluorouracil moieties.

Key characteristic peaks for the related compound 5-fluorouracil (B62378) (5-FU) include N-H stretching around 3173 cm⁻¹, C=O stretching at approximately 1720 cm⁻¹, C-N stretching near 1649 cm⁻¹, and C-F stretching at about 838 cm⁻¹ rsc.org. For a benzoylated derivative, additional strong absorptions would be anticipated for the aromatic C-H bonds and the ester C=O group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In the ¹H NMR spectrum, distinct signals would be observed for the protons of the benzoyl group and the fluorouracil ring. The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of each proton. For instance, protons on the benzoyl ring would typically appear in the aromatic region (around 7-8 ppm), while the proton at the C6 position of the fluorouracil ring would exhibit a characteristic chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in both the benzoyl and uracil moieties, as well as the carbon attached to the fluorine atom, are particularly diagnostic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. The presence of chromophores, such as the benzoyl group and the pyrimidine (B1678525) ring, results in characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. For the parent compound, 5-fluorouracil, the maximum absorbance is typically observed around 265-266 nm nih.govnih.gov. The introduction of the benzoyl group would be expected to influence the electronic environment and potentially shift the λmax.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak would confirm the molecular weight of this compound. Fragmentation analysis can reveal the loss of specific groups, such as the benzoyl moiety, further confirming the structure.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. A typical HPLC method for a 5-fluorouracil derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol nih.gov.

Detection is commonly achieved using a UV detector set at the λmax of the compound. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

The quantification of this compound and its active metabolite, 5-fluorouracil (5-FU), in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers high specificity, sensitivity, and speed, making it suitable for preclinical and clinical research. chromatographyonline.com Methods have been developed and validated for various biological samples, including human plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS). nih.govnih.gov

Sample preparation is a critical step to ensure the accuracy and reliability of the results. nih.gov Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comprotocols.io For instance, a method for analyzing 5-FU in human plasma involves adding an internal standard (like 5-bromouracil) followed by serial organic solvent extraction. Another approach for DBS samples uses an extraction with a 2-Propanol and ethyl acetate mixture. nih.gov For intracellular analysis in PBMCs, cell lysis and nucleotide extraction methods are optimized to maximize the release of analytes from the cell matrix. nih.gov

Chromatographic separation is typically performed on a C18 or a hydrophilic interaction chromatography (HILIC) column. chromatographyonline.comnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous solution such as ammonium acetate or formic acid. nih.govprotocols.io Detection is carried out using a mass spectrometer, often in the negative ion electrospray mode. The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov For 5-FU, a common transition monitored is m/z 128.97 > 41.82. nih.gov These validated LC-MS/MS assays demonstrate good accuracy, precision, and a wide calibration range, with lower limits of quantitation (LLOQ) reaching as low as 0.1 ng/mL in mouse plasma. chromatographyonline.com

Table 1: Examples of LC-MS/MS Parameters for 5-Fluorouracil Analysis

| Parameter | Condition | Biological Matrix |

|---|---|---|

| Chromatography Column | Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) nih.gov | Dried Blood Spot nih.gov |

| Mobile Phase | Acetonitrile-ammonium acetate 1 mM (95:5) nih.gov | Dried Blood Spot nih.gov |

| Flow Rate | 0.15 mL/min nih.gov | Dried Blood Spot nih.gov |

| Ionization Mode | Negative Electrospray Ionization nih.gov | Dried Blood Spot, Human Plasma nih.gov |

| MRM Transition (5-FU) | m/z 128.97 > 41.82 nih.gov | Dried Blood Spot nih.gov |

| Internal Standard | Propylthiouracil nih.gov | Dried Blood Spot nih.gov |

| Calibration Range | 0.1 μg/mL - 60 μg/mL nih.gov | Dried Blood Spot nih.gov |

| Sample Preparation | Serial extraction with organic solvent | Human Plasma |

| Calibration Range | 10 - 10,000 ng/mL | Human Plasma |

In Vitro Drug Release and Permeation Studies

Dissolution Testing Methodologies

In vitro dissolution testing is essential for evaluating the release characteristics of this compound from a solid dosage form. fda.gov These studies help ensure batch-to-batch consistency and can provide insights into the formulation's in vivo performance. fda.gov The most commonly used methods are the basket (USP Apparatus 1) and paddle (USP Apparatus 2) methods. fda.gov

The selection of dissolution media is critical and should be based on the physicochemical properties of the drug substance. fda.gov For formulations intended for oral administration, testing is often conducted in media that simulate the physiological conditions of the gastrointestinal tract. japsonline.com This can include simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 or 7.4). fda.govresearchgate.net The volume of the dissolution medium is typically 900 mL, and the temperature is maintained at 37°C ± 0.5°C. fda.govfda.gov Agitation speeds commonly range from 50 to 100 rpm for the basket method and 50 to 75 rpm for the paddle method. fda.gov

In one study, the dissolution of 5-FU from inclusion complexes with β-cyclodextrin was evaluated using the USP XXII rotating basket method at 100 rpm in 900 mL of SGF without enzymes. japsonline.com Another study on 5-FU compression-coated tablets assessed drug release sequentially in pH 1.2 buffer for 2 hours, followed by phosphate buffer pH 7.4 for 3 hours, and then phosphate buffer pH 6.8 for up to 24 hours. researchgate.net The results from such studies show the percentage of drug released over time, providing a dissolution profile that characterizes the formulation's release kinetics. nih.govnih.gov For example, the release of 5-FU from chitosan (B1678972) nanoparticles has been shown to follow a diffusion-controlled pattern. nih.gov

Table 2: Summary of Dissolution Testing Conditions for 5-Fluorouracil Formulations

| Formulation Type | Apparatus | Dissolution Medium | Agitation Speed | Key Findings |

|---|---|---|---|---|

| 5-FU-β-cyclodextrin complexes japsonline.com | USP XXII Rotating Basket japsonline.com | 900 mL Simulated Gastric Fluid (SGF) without enzymes japsonline.com | 100 rpm japsonline.com | Complexation markedly enhanced the dissolution rate compared to pure 5-FU. japsonline.com |

| 5-FU compression coated tablets researchgate.net | Not specified | Sequential: pH 1.2 buffer (2h), pH 7.4 phosphate buffer (3h), pH 6.8 phosphate buffer (up to 24h) researchgate.net | Not specified | Release was dependent on the coat weight and composition, with some formulations preventing significant release in the first 5 hours. researchgate.net |

| 5-FU loaded chitosan hydrogels nih.gov | Shaker | Phosphate buffer solution (pH 7.4) nih.gov | 50 rpm nih.gov | The hydrogel system provided sustained drug release, with 95.3% of 5-FU released within 2 weeks from one formulation. nih.gov |

Ex Vivo Permeation Assays (e.g., using skin or intestinal models)

Ex vivo permeation assays are conducted to evaluate the transport of a drug across biological membranes, providing a bridge between in vitro release and in vivo absorption. These studies often utilize excised skin or intestinal tissues mounted in diffusion cells, such as static Franz diffusion cells. onkder.org

Skin Permeation Models For topical formulations, excised skin from various animal models (e.g., rat, goat, pig) or human cadavers is used to predict permeation in humans. onkder.orgnih.govnih.gov The skin is mounted between the donor and receptor compartments of a diffusion cell, with the stratum corneum facing the donor compartment where the formulation is applied. onkder.org The receptor compartment is filled with a suitable medium, such as phosphate-buffered saline (PBS), maintained at 37°C. Samples are withdrawn from the receptor medium at various time points to quantify the amount of permeated drug.

Studies on 5-FU nanoemulsion-gels have shown that permeation varies significantly depending on the skin model used. nih.gov For example, the steady-state flux and permeability coefficient for a 5-FU nanoemulsion-gel were found to be highest in rat skin compared to cow and goat skin. nih.gov The inclusion of chemical permeation enhancers, such as oleic acid or Transcutol®, in topical patches has been shown to significantly increase the amount of 5-FU penetrating the skin layers. nih.gov

Table 3: Ex Vivo Skin Permeation Parameters for 5-Fluorouracil Formulations

| Formulation | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻²) |

|---|---|---|---|

| 5-FU Nanoemulsion-Gel nih.gov | Rat Skin | 12.0244 ± 1.12 | 1.2024 ± 0.073 |

| 5-FU Nanoemulsion onkder.org | Rat Skin | Not Reported | Not Reported |

| 5-FU Marketed Cream onkder.org | Rat Skin | Not Reported | Not Reported |

| 5-FU Patch with Oleic Acid nih.gov | Pig Ear Skin | Not Reported | Not Reported |

| 5-FU Patch with Transcutol® nih.gov | Pig Ear Skin | Not Reported | Not Reported |

Intestinal Permeation Models To assess oral absorption, ex vivo intestinal models are employed. These studies can use segments of animal intestine or, more recently, advanced 3D organoid models of the human colon and small intestine. nih.gov These models help in understanding the mechanisms of drug transport and the effects of drugs on intestinal barrier integrity. nih.govnih.gov Research has shown that 5-FU can increase intestinal permeability by reducing the expression of tight junction proteins like claudin-1 and occludin. nih.gov Such studies are crucial for developing oral formulations of this compound and understanding the toxic effects of its active metabolite on the gastrointestinal tract. nih.govnih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for 1-Benzoyl-5-fluorouracil, and how are reaction yields and purity optimized?

Answer:

this compound is typically synthesized via benzoylation of 5-fluorouracil (5-FU) using benzoyl chloride or benzoic anhydride in the presence of a base (e.g., pyridine or triethylamine). Key steps include:

- Reagent selection : Benzoyl chloride offers higher reactivity but requires strict anhydrous conditions to avoid hydrolysis .

- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .